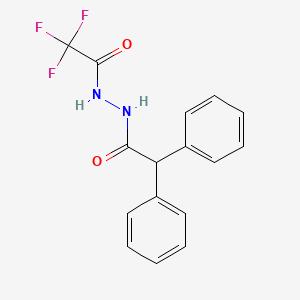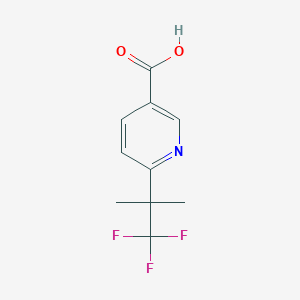
6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid is a fluorinated derivative of nicotinic acid. This compound is characterized by the presence of a trifluoromethyl group attached to the nicotinic acid structure, which imparts unique chemical and physical properties. Fluorinated compounds are often of interest in various fields due to their enhanced stability, lipophilicity, and bioavailability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid typically involves the introduction of the trifluoromethyl group into the nicotinic acid framework. One common method is the nucleophilic substitution reaction where a suitable trifluoromethylating agent is used. The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential therapeutic benefits, including improved drug stability and bioavailability.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and materials science.
Wirkmechanismus
The mechanism of action of 6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid
- 1,1,1-Trifluoro-2-propanol
- 4-Methyl-2-(1,1,1-trifluoro-2-methyl-2-propanyl)pyridine
Uniqueness
6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid framework. This substitution imparts distinct chemical properties, such as increased stability and lipophilicity, which can be advantageous in various applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H10F3NO2 |
|---|---|
Molekulargewicht |
233.19 g/mol |
IUPAC-Name |
6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10F3NO2/c1-9(2,10(11,12)13)7-4-3-6(5-14-7)8(15)16/h3-5H,1-2H3,(H,15,16) |
InChI-Schlüssel |
BENIBWOXMRZEKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=NC=C(C=C1)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


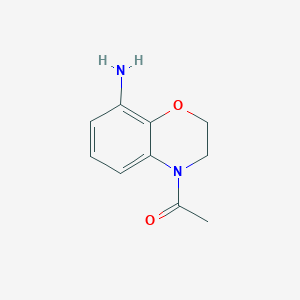
![3-[(1S,4aR,4bS,6aR)-1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl]propanoic acid](/img/structure/B14800444.png)

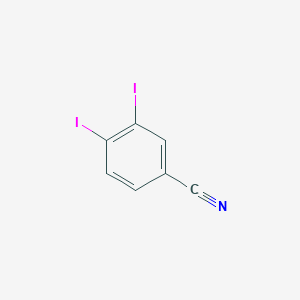
![3-[(4,7-Dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methylpiperidin-2-one](/img/structure/B14800458.png)
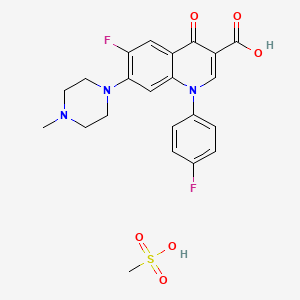
![N-(4-{[4-({[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]carbamoyl}amino)phenyl]amino}quinazolin-6-Yl)-3-(4-Methylpiperazin-1-Yl)propanamide](/img/structure/B14800477.png)
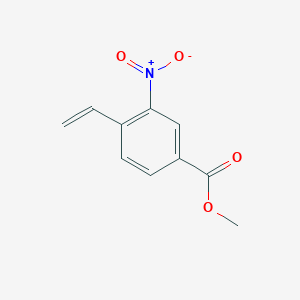
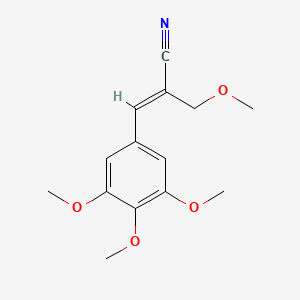
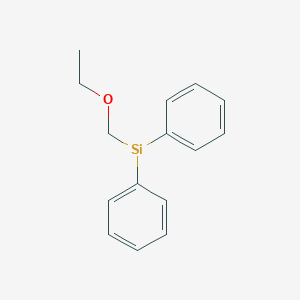
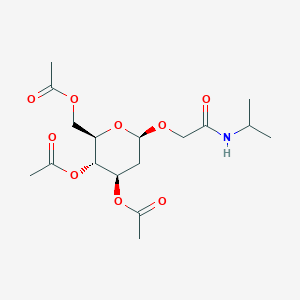
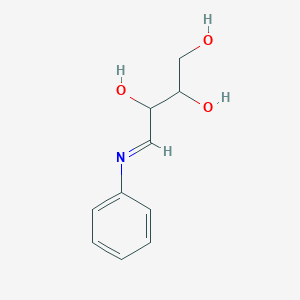
![1-[(3-Fluorophenyl)methyl]-3-pyrrolidin-3-ylurea;hydrochloride](/img/structure/B14800517.png)
